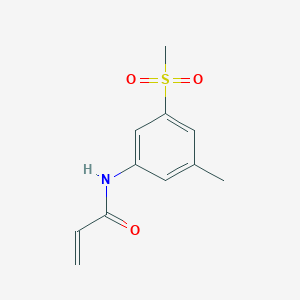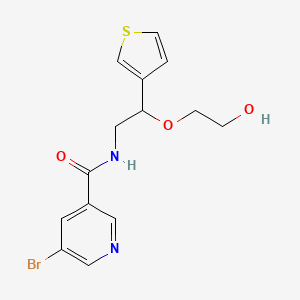
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide is a synthetic organic compound that features a bromine atom, a nicotinamide moiety, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide typically involves multiple steps:
Formation of the Hydroxyethoxy Group: This step involves the reaction of ethylene oxide with a suitable precursor to introduce the hydroxyethoxy group.
Thiophene Ring Introduction: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amidation: The final step involves the formation of the amide bond between the brominated nicotinic acid derivative and the hydroxyethoxy-thiophene intermediate, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide can serve as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions.
Biology
This compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of the nicotinamide moiety suggests it could interact with biological targets like enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The thiophene ring and nicotinamide structure are common motifs in pharmacologically active compounds.
Industry
In materials science, this compound could be used in the development of novel materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.
Mecanismo De Acción
The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with a nicotinamide moiety can act as enzyme inhibitors or modulators, interacting with active sites or binding pockets of target proteins. The thiophene ring may contribute to the compound’s ability to interact with hydrophobic regions of proteins or membranes.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-(2-hydroxyethyl)nicotinamide: Lacks the thiophene ring and hydroxyethoxy group.
N-(2-(2-hydroxyethoxy)ethyl)nicotinamide: Lacks the bromine atom and thiophene ring.
5-bromo-N-(2-(thiophen-3-yl)ethyl)nicotinamide: Lacks the hydroxyethoxy group.
Uniqueness
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide is unique due to the combination of the bromine atom, hydroxyethoxy group, and thiophene ring
Propiedades
IUPAC Name |
5-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c15-12-5-11(6-16-7-12)14(19)17-8-13(20-3-2-18)10-1-4-21-9-10/h1,4-7,9,13,18H,2-3,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBIQMIFXAGCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CNC(=O)C2=CC(=CN=C2)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
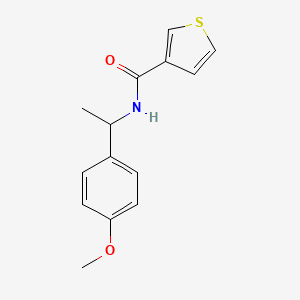
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-nicotinohydrazide](/img/structure/B2644684.png)
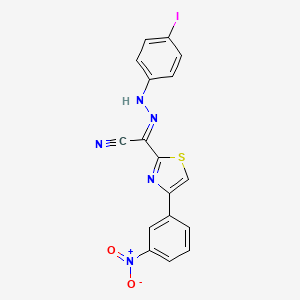
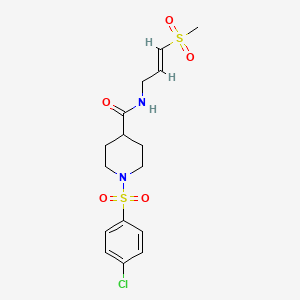

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/new.no-structure.jpg)
![8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2644693.png)

![4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2644696.png)
![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B2644699.png)
![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2644700.png)

![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)
